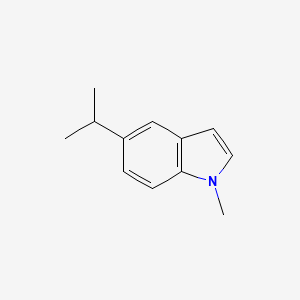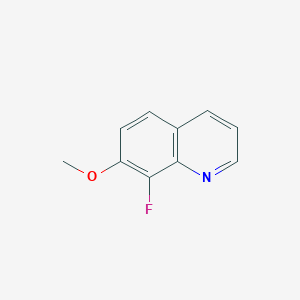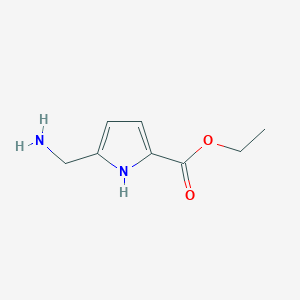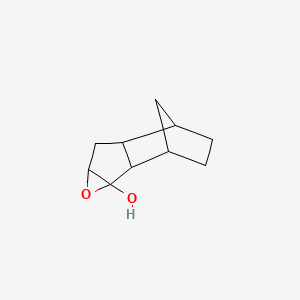
5-(Oxetan-3-yl)thiophene-2-carbaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(Oxetan-3-yl)thiophene-2-carbaldehyde: is an organic compound that features a unique combination of an oxetane ring and a thiophene ring The oxetane ring is a four-membered cyclic ether, while the thiophene ring is a five-membered aromatic ring containing sulfur
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Oxetan-3-yl)thiophene-2-carbaldehyde typically involves the formation of the oxetane ring followed by the introduction of the thiophene ring. One common method is the Paternò–Büchi reaction, which involves the photochemical [2+2] cycloaddition of an alkene with a carbonyl compound to form the oxetane ring. The thiophene ring can be introduced through various cross-coupling reactions, such as the Suzuki or Stille coupling, using appropriate thiophene derivatives.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Catalysts and reaction conditions are often fine-tuned to maximize yield and minimize by-products.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The aldehyde group in 5-(Oxetan-3-yl)thiophene-2-carbaldehyde can undergo oxidation to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to the corresponding alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The thiophene ring can undergo electrophilic substitution reactions, such as halogenation or nitration, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Halogenation using bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: 5-(Oxetan-3-yl)thiophene-2-carboxylic acid.
Reduction: 5-(Oxetan-3-yl)thiophene-2-methanol.
Substitution: Various halogenated or nitrated derivatives of the thiophene ring.
Applications De Recherche Scientifique
5-(Oxetan-3-yl)thiophene-2-carbaldehyde has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules, particularly in the development of new materials and catalysts.
Biology: Investigated for its potential as a bioactive molecule, with studies focusing on its interactions with biological targets.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of organic semiconductors and other advanced materials.
Mécanisme D'action
The mechanism of action of 5-(Oxetan-3-yl)thiophene-2-carbaldehyde depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The oxetane ring can undergo ring-opening reactions, which may be crucial for its biological activity. The thiophene ring can participate in π-π interactions and hydrogen bonding, influencing the compound’s binding affinity and specificity.
Comparaison Avec Des Composés Similaires
Similar Compounds
5-(Oxetan-3-yl)furan-2-carbaldehyde: Similar structure but with a furan ring instead of a thiophene ring.
5-(Oxetan-3-yl)pyrrole-2-carbaldehyde: Similar structure but with a pyrrole ring instead of a thiophene ring.
5-(Oxetan-3-yl)benzaldehyde: Similar structure but with a benzene ring instead of a thiophene ring.
Uniqueness
5-(Oxetan-3-yl)thiophene-2-carbaldehyde is unique due to the presence of both an oxetane ring and a thiophene ring. The combination of these two rings imparts distinct physicochemical properties, such as increased stability and reactivity, making it a valuable compound for various applications in chemistry, biology, medicine, and industry.
Propriétés
Formule moléculaire |
C8H8O2S |
|---|---|
Poids moléculaire |
168.21 g/mol |
Nom IUPAC |
5-(oxetan-3-yl)thiophene-2-carbaldehyde |
InChI |
InChI=1S/C8H8O2S/c9-3-7-1-2-8(11-7)6-4-10-5-6/h1-3,6H,4-5H2 |
Clé InChI |
ICFVFQKGEYBUPY-UHFFFAOYSA-N |
SMILES canonique |
C1C(CO1)C2=CC=C(S2)C=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![2H-Imidazo[4,5-G]quinoline](/img/structure/B11913673.png)


![Furo[3,4-b]quinoxaline](/img/structure/B11913692.png)



![7-Methoxy-2-methylpyrazolo[1,5-A]pyridin-4-amine](/img/structure/B11913706.png)




